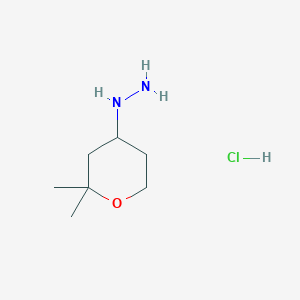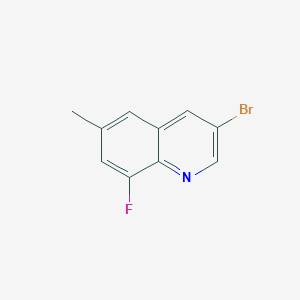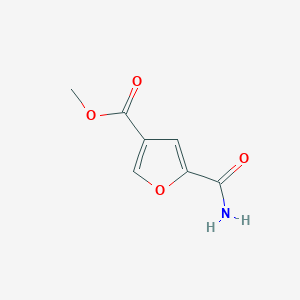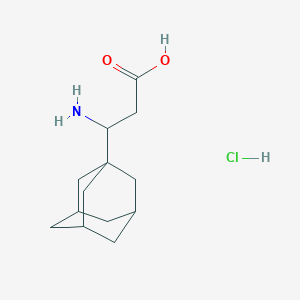
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride
概要
説明
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride is a compound that features an adamantane moiety, which is a highly stable and rigid tricyclic hydrocarbon structure. The adamantane group is known for its unique properties, such as high thermal stability and resistance to oxidation. The presence of the aminopropanoic acid moiety adds functionality to the compound, making it useful in various chemical and biological applications.
作用機序
Target of Action
For instance, 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a compound with an adamantane structure, has been identified as a potent inhibitor of the soluble epoxide hydrolase (sEH) . sEH plays a crucial role in the metabolism of endogenous constituents involved in blood pressure regulation and vascular inflammation .
Mode of Action
For example, AUDA has been shown to inhibit the activity of sEH, thereby affecting the metabolism of endogenous constituents .
Biochemical Pathways
For instance, AUDA, by inhibiting sEH, affects the metabolism of endogenous constituents involved in these pathways .
Result of Action
For example, AUDA has been shown to inhibit TNF-α-induced proliferation and migration of human aortic smooth muscle cells (HASMCs) .
生化学分析
Biochemical Properties
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is the soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of endogenous chemical mediators, such as epoxides of arachidonic acid, which are crucial for blood pressure regulation and vascular inflammation . The interaction between this compound and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby modulating the levels of its substrates and products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by this compound leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties and play a role in protecting cells from oxidative stress . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The adamantane moiety of the compound allows it to fit into the active site of soluble epoxide hydrolase, thereby inhibiting its activity. This inhibition prevents the conversion of epoxyeicosatrienoic acids to their corresponding diols, which are less biologically active . Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in their activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged inhibition of soluble epoxide hydrolase . Over extended periods, the compound may undergo degradation, leading to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver and kidney function. Threshold effects have been identified, where a specific dosage range results in optimal inhibition of the enzyme without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by the compound leads to increased levels of epoxyeicosatrienoic acids, which are involved in various physiological processes, including blood pressure regulation and anti-inflammatory responses . The compound may also interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The adamantane moiety facilitates the compound’s uptake into cells, where it can accumulate and exert its inhibitory effects on soluble epoxide hydrolase . The distribution of the compound within tissues is also affected by its binding to specific proteins, which may enhance its localization to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other enzymes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on target enzymes. The localization of the compound within cells is essential for its role in modulating cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane core is functionalized by introducing a suitable leaving group, such as a halogen, through halogenation reactions.
Amination: The halogenated adamantane derivative undergoes nucleophilic substitution with an amine, such as 3-aminopropanoic acid, to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aminopropanoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to the stability and unique properties of the adamantane moiety.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and resistance to oxidation.
類似化合物との比較
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
3-(Adamantan-1-yl)propanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
Adamantane-1-carboxylic acid: Another derivative with different functional groups, used in various chemical syntheses.
Uniqueness
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride is unique due to the combination of the adamantane moiety with the aminopropanoic acid group. This combination imparts both stability and functionality, making it versatile for various applications in research and industry.
特性
IUPAC Name |
3-(1-adamantyl)-3-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRKWWHTCVIOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
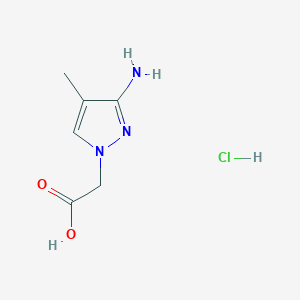
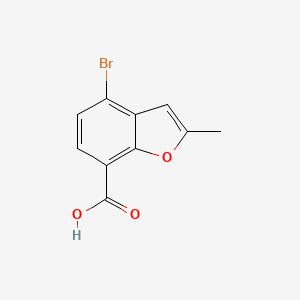
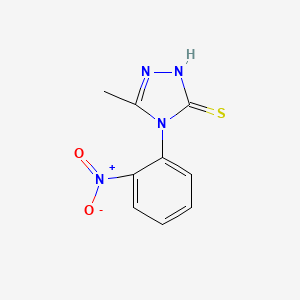
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)
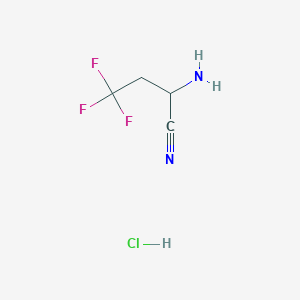

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
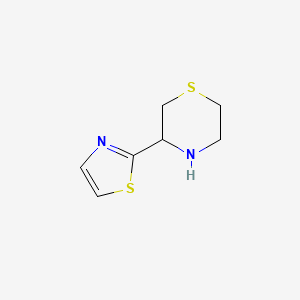
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
